1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one
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Description
The compound is a derivative of prop-2-en-1-one, which is a class of compounds known as chalcones . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as antibacterial, antimalarial, anti-inflammatory, antitumor, and antifungal activities .
Synthesis Analysis
While specific synthesis methods for “1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one” were not found, fluorinated chalcones are typically synthesized through Claisen-Schmidt condensation . This involves the reaction of a suitable aromatic aldehyde with a ketone or an active methylene compound in the presence of a base .Molecular Structure Analysis
Chalcones generally have a planar molecular structure consisting of two aromatic rings (A and B) connected by a three-carbon α,β-unsaturated carbonyl system . The presence of the fluorine atom in the aromatic ring could influence the electronic properties of the molecule and hence its reactivity .Chemical Reactions Analysis
Chalcones are known to undergo a variety of chemical reactions due to the presence of the α,β-unsaturated carbonyl system. They can participate in nucleophilic addition reactions, cycloaddition reactions, and can act as precursors for the synthesis of a variety of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of chalcones depend on their molecular structure. For instance, the presence of electron-donating or electron-withdrawing groups on the aromatic rings can influence their reactivity .Mechanism of Action
The mechanism of action of chalcones depends on their biological activity. For instance, some chalcones exhibit anticancer activity by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 3 (STAT3) signaling pathways .
properties
IUPAC Name |
1-(3-fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FOS2/c1-14-11(15-2)7-10(13)8-4-3-5-9(12)6-8/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGPQWFRUOOXFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=CC(=O)C1=CC(=CC=C1)F)SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80561609 |
Source
|
Record name | 1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-EN-1-one | |
CAS RN |
116609-89-3 |
Source
|
Record name | 1-(3-Fluorophenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80561609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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